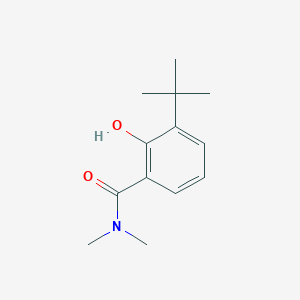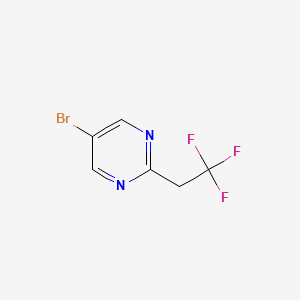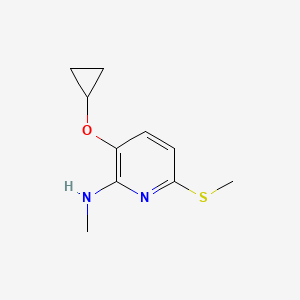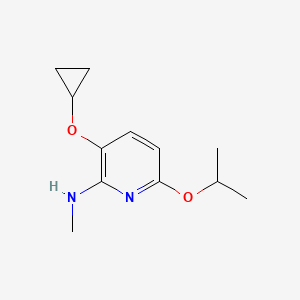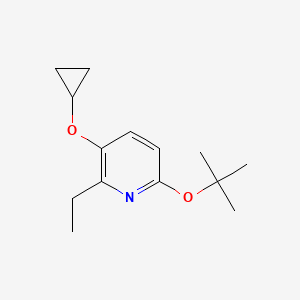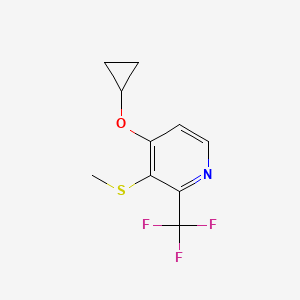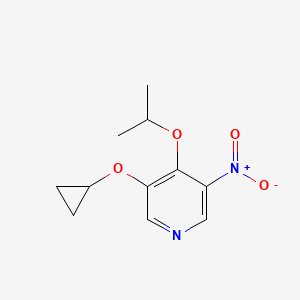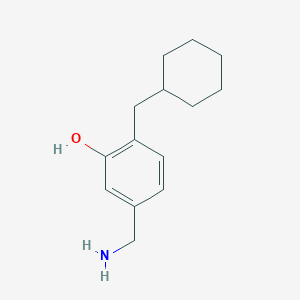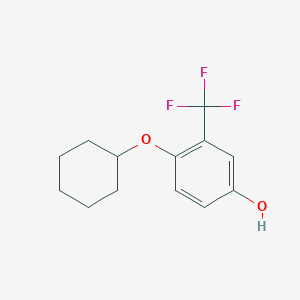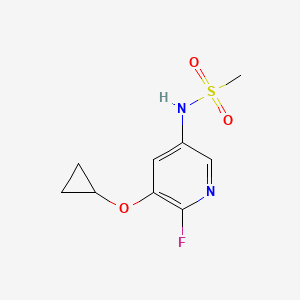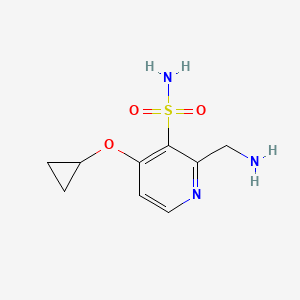
2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide is an organic compound that features a unique combination of functional groups, including an aminomethyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide typically involves multi-step organic reactionsThe cyclopropoxy group can be introduced via cyclopropanation reactions, and the sulfonamide group is typically added through sulfonylation reactions using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The choice of solvents and purification methods such as recrystallization or chromatography also plays a crucial role in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield nitriles, while reduction of the sulfonamide group can produce primary amines .
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers and catalysts .
Mecanismo De Acción
The mechanism of action of 2-(Aminomethyl)-4-cyclopropoxypyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the sulfonamide group can interact with specific amino acid residues. These interactions can lead to the inhibition or activation of biological pathways, depending on the target and context .
Comparación Con Compuestos Similares
Similar Compounds
2-Aminopyridine: Lacks the cyclopropoxy and sulfonamide groups, making it less versatile in certain applications.
Aminomethyl propanol: Contains an aminomethyl group but lacks the pyridine ring and sulfonamide group, limiting its use in medicinal chemistry
Uniqueness
The presence of the cyclopropoxy group adds steric hindrance, which can influence the compound’s interactions with biological targets, while the sulfonamide group provides additional sites for hydrogen bonding and electrostatic interactions .
Propiedades
Fórmula molecular |
C9H13N3O3S |
|---|---|
Peso molecular |
243.29 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C9H13N3O3S/c10-5-7-9(16(11,13)14)8(3-4-12-7)15-6-1-2-6/h3-4,6H,1-2,5,10H2,(H2,11,13,14) |
Clave InChI |
DWGKLHLFZJIFJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1OC2=C(C(=NC=C2)CN)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



